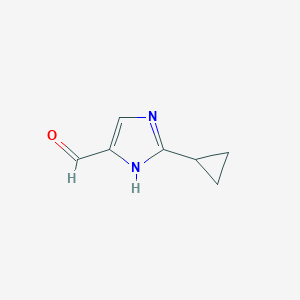

2-Cyclopropyl-1H-imidazole-4-carbaldehyde

Beschreibung

Synthetic Pathways

While specific, detailed synthetic procedures for 2-Cyclopropyl-1H-imidazole-4-carbaldehyde are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for constructing substituted imidazoles. A plausible approach would involve the initial formation of a 2-cyclopropyl-imidazole core, followed by formylation at the 4-position.

One common method for creating the imidazole (B134444) ring is the Radziszewski synthesis , which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the target molecule, this could be adapted by using cyclopropanecarboxaldehyde (B31225) as the aldehyde component.

Another versatile approach is the van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the construction of the imidazole ring through cycloaddition reactions.

Once the 2-cyclopropyl-1H-imidazole core is obtained, formylation at the C4 position can be achieved through various methods, such as the Vilsmeier-Haack reaction , which employs a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF).

A generalized synthetic scheme could be envisioned as:

Reaction of cyclopropanecarboxamidine with a suitable three-carbon building block containing two carbonyl groups (or their equivalents) to form the 2-cyclopropyl-imidazole ring.

Subsequent formylation of the 2-cyclopropyl-imidazole intermediate at the 4-position using a suitable formylating agent.

Chemical Structure and Properties

The chemical structure of this compound incorporates several key features that dictate its properties and reactivity.

| Feature | Description |

| Imidazole Ring | A five-membered aromatic heterocycle with two nitrogen atoms, contributing to its basicity and ability to form hydrogen bonds. wikipedia.orgnih.gov |

| Cyclopropyl (B3062369) Group | A three-membered carbocyclic ring attached to the second position of the imidazole. This group introduces steric bulk and can influence the electronic properties of the imidazole ring. |

| Carbaldehyde Group | A formyl group (-CHO) at the fourth position. This group is a versatile functional handle for a wide range of chemical reactions, including nucleophilic additions and condensations. chemicalbook.com |

The presence of the aldehyde group makes the compound susceptible to oxidation to the corresponding carboxylic acid and reduction to an alcohol. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The N-H proton can be deprotonated, while the lone pair of electrons on the other nitrogen atom can accept a proton.

Interactive Data Table: Physicochemical Properties (Predicted) Below is an interactive table of predicted physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| LogP | 0.5 |

| pKa (most acidic) | 12.5 |

| pKa (most basic) | 4.5 |

Note: These values are computationally predicted and may vary from experimental data.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJUZCWDBUIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde and Related Imidazole (B134444) Derivatives

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming its elaborate structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for characterizing the imidazole core and its cyclopropyl (B3062369) and carbaldehyde substituents.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the cyclopropyl group, and the aldehyde functional group.

The imidazole ring protons are anticipated to appear in the aromatic region of the spectrum. The aldehyde proton (-CHO) is expected to be the most downfield-shifted signal, typically appearing as a singlet. The cyclopropyl protons would present as a set of multiplets in the upfield region, characteristic of this strained ring system. The N-H proton of the imidazole ring may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Imidazole Ring (C5-H) | 7.5 - 8.0 | Singlet (s) |

| Imidazole N-H | Variable (often broad) | Broad Singlet (br s) |

| Cyclopropyl Methine (-CH) | 1.5 - 2.5 | Multiplet (m) |

| Cyclopropyl Methylene (B1212753) (-CH₂) | 0.5 - 1.5 | Multiplet (m) |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aldehyde carbonyl carbon, the imidazole ring carbons, and the cyclopropyl carbons.

The aldehyde carbonyl carbon is expected to be the most downfield signal. The carbons of the imidazole ring will resonate in the aromatic region. The cyclopropyl carbons will appear in the upfield region of the spectrum. The presence of tautomers can sometimes lead to the broadening or absence of signals for the imidazole ring carbons in solution-state NMR.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 190 |

| Imidazole (C2) | 145 - 155 |

| Imidazole (C4) | 135 - 145 |

| Imidazole (C5) | 115 - 125 |

| Cyclopropyl Methine (-CH) | 5 - 15 |

| Cyclopropyl Methylene (-CH₂) | 5 - 15 |

Due to the nature of the imidazole ring, this compound can exist in different tautomeric forms. The rapid interchange between these forms can complicate the interpretation of standard NMR spectra. uni.lusohag-univ.edu.eg Advanced NMR techniques are employed to study these dynamic processes and to unambiguously assign stereochemistry.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for stereochemical assignments. To overcome the challenges posed by fast tautomerization in solution, solid-state NMR techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can be utilized to obtain well-resolved spectra and provide a full structural description. sohag-univ.edu.eg

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS) Characterization for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of imidazole derivatives, LC-MS plays a crucial role. While specific LC-MS data for this compound is not extensively detailed in the public domain, the principles of the technique and data from related structures provide a strong basis for its characterization.

A typical LC-MS method for an imidazole derivative would involve a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, facilitates the separation of the compound from impurities.

Upon elution from the chromatography column, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. For this compound (molecular weight: 136.15 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 137.16.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a fingerprint for the molecule, aiding in its unambiguous identification.

Table 1: Predicted LC-MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ | m/z 137.16 |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups and their expected IR absorption ranges are:

N-H stretch: The imidazole ring contains an N-H bond, which is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹. researchgate.net

C-H stretch (aromatic and cyclopropyl): The C-H stretching vibrations of the imidazole ring and the cyclopropyl group would appear in the range of 2900-3100 cm⁻¹.

C=O stretch (aldehyde): The carbonyl group of the carbaldehyde is a strong absorber and will show a sharp, intense peak in the region of 1660-1700 cm⁻¹. dergipark.org.tr

C=N and C=C stretch (imidazole ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.netdergipark.org.tr

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3200-3500 (broad) |

| Aromatic/Cyclopropyl C-H | Stretching | 2900-3100 |

| Aldehyde C=O | Stretching | 1660-1700 (strong, sharp) |

| Imidazole C=N/C=C | Stretching | 1500-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

For imidazole and its derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions. mdpi.com The imidazole ring itself has a characteristic absorption. The presence of the carbaldehyde group, which is a chromophore, and its conjugation with the imidazole ring, is expected to shift the λmax to longer wavelengths (a bathochromic or red shift). Computational studies on imidazole-2-carboxaldehyde show strong absorption bands between 270-300 nm. researchgate.net The cyclopropyl group, being a saturated ring, is not a chromophore itself but can have a modest electronic influence on the conjugated system.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π* | ~270-300 | Imidazole ring conjugated with carbaldehyde |

X-ray Crystallography of Imidazole Carbaldehyde Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound may not be publicly available, extensive studies on related imidazole carbaldehyde derivatives provide a clear understanding of the expected structural features. researchgate.net

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

In related structures, the imidazole ring is found to be essentially planar. The bond lengths and angles within the imidazole ring would be consistent with those of other imidazole derivatives. The geometry of the cyclopropyl group and the carbaldehyde moiety would also be precisely determined.

Table 4: Representative Crystallographic Data for an Imidazole Derivative (2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2617(3) |

| b (Å) | 13.2067(6) |

| c (Å) | 9.8491(4) |

| β (°) | 101.76(1) |

| Volume (ų) | 924.74(7) |

| Z | 4 |

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. In the case of this compound, hydrogen bonding is expected to be a dominant interaction. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. sciepub.com This can lead to the formation of chains or more complex networks of molecules.

Synthetic Methodologies for 2 Cyclopropyl 1h Imidazole 4 Carbaldehyde and Analogues

Strategies for Imidazole (B134444) Ring Construction

The formation of the imidazole heterocycle is a foundational step in the synthesis of 2-cyclopropyl-1H-imidazole-4-carbaldehyde. Key strategies involve building the ring system from acyclic precursors through cyclization reactions, which can be designed to control the placement of substituents.

Cyclization Reactions

Cyclization reactions are a prominent method for constructing the imidazole core. These reactions typically form one or more of the ring's covalent bonds in the key ring-forming step.

A notable protocol for the synthesis of 2,4-disubstituted imidazoles involves the cyclization of amido-nitriles. rsc.org This approach is advantageous as it can accommodate a range of functional groups on the starting materials. rsc.org One such method employs a nickel-catalyzed addition to the nitrile group, which is followed by tautomerization and a dehydrative cyclization to yield the desired imidazole ring. rsc.org The reaction conditions are generally mild, allowing for the inclusion of various substituents, including aryl halides and saturated heterocycles. rsc.org This strategy could theoretically be adapted for the synthesis of a 2-cyclopropyl imidazole precursor by starting with a cyclopropyl-substituted amido-nitrile.

Table 1: Nickel-Catalyzed Cyclization of Amido-Nitriles for Imidazole Synthesis rsc.orgnih.gov

| Reactant 1 (Amido-Nitrile) | Catalyst | Solvent | Temperature | Product (2,4-Disubstituted Imidazole) | Yield |

|---|---|---|---|---|---|

| N-(2-oxo-2-phenylethyl)benzamide | Ni(cod)2 / Boronic Acid | Dioxane | 100 °C | 2,4-Diphenyl-1H-imidazole | Varies |

| Substituted Amido-Nitriles | Nickel Catalyst | Not Specified | Mild Conditions | Various 2,4-disubstituted NH-imidazoles | Poor to Excellent |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bohrium.com These reactions are particularly useful for generating molecular diversity and are well-suited for the regioselective synthesis of highly substituted imidazoles. bohrium.comacs.org

A common MCR approach for tetrasubstituted imidazoles involves the four-component condensation of an aryl aldehyde, a 1,2-diketone (such as benzil), a primary amine, and ammonium acetate. researchgate.net The diversity of the final imidazole structure is primarily derived from the choice of the aldehyde and the amine. researchgate.net By selecting cyclopropanecarbaldehyde as the aldehyde component, this methodology could provide a direct route to imidazoles bearing a cyclopropyl (B3062369) group at the 2-position. The reaction proceeds via the formation of an in situ-generated phospha-münchnone 1,3-dipole, which undergoes a regioselective cycloaddition. acs.org This method avoids the need for metal catalysts and allows for the construction of complex imidazoles from readily available substrates. acs.org

One-pot syntheses, which are often a feature of MCRs, offer significant advantages in terms of operational simplicity, reduced waste, and high efficiency. asianpubs.orgresearchgate.net Numerous one-pot methods have been developed for imidazole derivatives, often utilizing microwave assistance or solvent-free conditions to accelerate the reaction and improve yields. asianpubs.orgnih.gov

For example, a sequential two-step, one-pot multicomponent reaction has been used to synthesize novel tri/tetrasubstituted imidazole derivatives. nih.gov This process involves the reaction of a carbaldehyde, benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid under microwave irradiation. nih.gov The use of microwave heating often leads to shorter reaction times and cleaner product formation. nih.gov Another efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles uses benzyltriphenylphosphonium chloride (BTPPC) as an inexpensive catalyst under solvent-free conditions, leading to high yields of the corresponding products. researchgate.net These one-pot methodologies provide a powerful platform for the rapid assembly of libraries of imidazole-containing compounds. researchgate.net

Table 2: Comparison of One-Pot Imidazole Synthesis Methods

| Method | Key Reactants | Catalyst | Conditions | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted MCR nih.gov | Aldehyde, Benzil, Primary Amine, Ammonium Acetate | p-Toluenesulfonic acid | Microwave, Ethanol | Rapid, Green Solvent, Good Yields (46-80%) |

| Solvent-Free BTPPC Catalysis researchgate.net | Aldehyde, Benzil, Ammonium Acetate | BTPPC | Solvent-Free, Heating | High Yields, Inexpensive Catalyst |

| Solvent-Free Benzene-1,2-diamine reaction asianpubs.org | Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | None | Solvent-Free, 70 °C | High Yields, Mild Conditions, Easy Setup |

Formylation of Imidazole Precursors

An alternative strategy to building the entire substituted ring at once is to first construct a simpler imidazole core, such as 2-cyclopropyl-1H-imidazole, and then introduce the carbaldehyde group at the C4 position in a subsequent step.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgthieme-connect.de The strategy relies on a directing group (DMG) on the ring, which coordinates to an organolithium base (e.g., n-BuLi, sec-BuLi) and directs deprotonation to the adjacent position. baranlab.orgthieme-connect.de

For an imidazole ring, the nitrogen atoms can influence the site of metalation. The proton at the C2 position is generally the most acidic. youtube.com However, by protecting the N1 position with a suitable group, it is possible to direct lithiation to other positions, such as C5. youtube.com Once the imidazole ring is lithiated at the desired position (in this case, C4), the resulting organolithium intermediate can be quenched with an appropriate electrophile to introduce the desired functional group. thieme-connect.de For the introduction of a carbaldehyde group, a common and effective electrophile is N,N-dimethylformamide (DMF). thieme-connect.de The reaction of the lithiated imidazole with DMF, followed by acidic workup, yields the target imidazole-4-carbaldehyde. This method offers a high degree of regiocontrol for introducing the formyl group onto a pre-formed imidazole precursor. thieme-connect.de

Formylation of Halogenated Imidazoles

A primary strategy for introducing a carbaldehyde group onto an imidazole ring, particularly at a specific position, is through the formylation of a halogenated precursor. This method offers excellent regiocontrol, as the halogen atom directs the position of formylation.

One of the most reliable methods is the metal-halogen exchange followed by electrophilic quench . commonorganicchemistry.comthieme-connect.deresearchgate.net This process typically involves the treatment of a bromo- or iodo-imidazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. This exchange generates a highly reactive imidazolyllithium intermediate. This intermediate is then quenched with a suitable formylating agent, most commonly N,N-dimethylformamide (DMF). thieme-connect.de Subsequent aqueous workup hydrolyzes the resulting adduct to yield the desired imidazolecarbaldehyde. For the synthesis of the target compound, this would involve the lithiation of a 2-cyclopropyl-4-haloimidazole.

The Vilsmeier-Haack reaction represents another important formylation method. ijpcbs.comorganic-chemistry.orgnih.govchemistrysteps.comnrochemistry.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. nrochemistry.com The reagent, a chloromethyliminium salt, is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds. nrochemistry.com While highly effective for many electron-rich systems like pyrroles and indoles, its application to the relatively electron-deficient imidazole ring can be more challenging and may require activated substrates or harsh conditions. chemistrysteps.com The regioselectivity is governed by the electronic properties of the imidazole ring, with substitution generally occurring at the most nucleophilic carbon position. nih.gov

| Method | Reagents | Typical Conditions | Advantages |

| Metal-Halogen Exchange | 1. Organolithium (e.g., n-BuLi) 2. DMF | Anhydrous THF, -78 °C | High regioselectivity, good yields |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or similar) | Varies, can require heating | Uses common reagents, applicable to various heterocycles |

Introduction and Modification of the Cyclopropyl Moiety at the Imidazole Ring

The introduction of the cyclopropyl group at the C2 position of the imidazole ring can be accomplished either by constructing the imidazole ring from a cyclopropyl-containing precursor or by functionalizing a pre-formed imidazole ring.

Ring Synthesis from Cyclopropyl Precursors: The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction that can be adapted for this purpose. wikipedia.orgscribd.comijprajournal.comresearchgate.net This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org To synthesize a 2-cyclopropyl imidazole, cyclopropanecarboxaldehyde (B31225) would be used as the aldehyde component. This approach builds the imidazole ring with the cyclopropyl group already in the desired position. While effective, this one-pot reaction can sometimes result in low yields and side products, necessitating careful optimization. ijprajournal.com

Functionalization of Pre-formed Imidazoles: Modern cross-coupling reactions provide a powerful alternative. The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction would involve coupling a 2-haloimidazole (e.g., 2-bromo-1H-imidazole) with a cyclopropylboronic acid or one of its derivatives (like potassium cyclopropyltrifluoroborate) in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov This method is valued for its mild reaction conditions and broad functional group tolerance, making it suitable for complex molecules. researchgate.netnih.gov

Another approach involves the direct C-H functionalization of the imidazole ring. While the C2 position of imidazole is the most acidic and can be selectively deprotonated (lithiated) followed by reaction with an electrophile, introducing a cyclopropyl group this way is less common. youtube.com More frequently, transition metal-catalyzed C-H activation is employed to couple the imidazole directly with a cyclopropyl-containing partner, although this can present challenges in controlling regioselectivity between the C2, C4, and C5 positions. nih.govrsc.orgresearchgate.net

| Method | Key Reagents | Description |

| Debus-Radziszewski Synthesis | Cyclopropanecarboxaldehyde, Glyoxal, Ammonia | Multi-component reaction to form the imidazole ring. |

| Suzuki-Miyaura Coupling | 2-Haloimidazole, Cyclopropylboronic acid, Pd catalyst, Base | Cross-coupling reaction to attach the cyclopropyl group. |

Specific Approaches for Introducing the Carbaldehyde Group at the 4-Position

Introducing the carbaldehyde group specifically at the C4 position requires regioselective methods. As discussed, the formylation of a 4-halo-2-cyclopropylimidazole via metal-halogen exchange is a highly specific route (see section 3.1.2.2). rsc.org

Alternatively, a functional group already present at the C4 position can be converted into an aldehyde. A common strategy is the oxidation of a 4-hydroxymethyl group . A precursor such as (2-cyclopropyl-1H-imidazol-4-yl)methanol can be oxidized using a variety of reagents. Manganese dioxide (MnO₂) is a mild and selective oxidant frequently used for converting allylic and benzylic-type alcohols to aldehydes without affecting the heterocyclic ring. Other oxidizing agents like pyridinium chlorochromate (PCC) could also be employed.

Direct C-H formylation at the C4 position is also a possibility, though achieving selectivity can be difficult. The C4 and C5 positions of imidazole have similar reactivity, and direct electrophilic substitution often yields a mixture of isomers. jst.go.jp However, specific directing groups on the imidazole nitrogen can influence the regioselectivity of C-H functionalization reactions, including formylation. jst.go.jp For instance, palladium-catalyzed C-H activation has been used for C4-arylation of 2,5-disubstituted imidazoles, suggesting that a similar strategy for formylation might be feasible with the right catalyst and directing group combination. jst.go.jp Some methods have also utilized DMSO as a formylating agent under specific catalytic conditions. ias.ac.inthieme-connect.de

Regioselectivity and Stereocontrol in the Synthesis of Substituted Imidazoles

Regioselectivity is a critical consideration in the synthesis of polysubstituted imidazoles like this compound. The substitution pattern is determined either during the ring-formation step or in subsequent functionalization reactions.

In ring-forming reactions, such as the Debus-Radziszewski synthesis, the identity of the substituents on the final imidazole ring is determined by the choice of the three main components: the 1,2-dicarbonyl, the aldehyde, and the ammonia/amine source. rsc.org For example, using cyclopropanecarboxaldehyde ensures the cyclopropyl group is at C2.

When functionalizing a pre-existing imidazole, the inherent reactivity of the ring positions comes into play. The C2 position is the most acidic and is typically the first site of deprotonation and subsequent reaction with electrophiles. youtube.com Electrophilic substitution reactions are more complex; the outcome depends on the reaction conditions and the substituents already present on the ring. For C-H functionalization, directing groups are often installed on the imidazole nitrogen to control which C-H bond (C2, C4, or C5) is activated by a transition metal catalyst. researchgate.netjst.go.jp This allows for the selective introduction of groups at otherwise less reactive positions.

Stereocontrol is not a factor in the synthesis of the achiral this compound itself. However, if chiral substituents were present on the cyclopropyl ring or at other positions on the imidazole, or if chiral catalysts were used in the synthesis, the stereochemical outcome of the reactions would become a crucial aspect to control.

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. wisdomlib.org This involves the careful selection of catalysts, solvents, temperature, and reaction time. orientjchem.org

Catalysts play a pivotal role in many of the key transformations for synthesizing substituted imidazoles.

Palladium Catalysts: These are central to cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, crucially, the ligand can dramatically affect reaction efficiency, scope, and the required temperature. Phosphine ligands are commonly used to stabilize the palladium center and facilitate the catalytic cycle.

Nickel Catalysts: Nickel-based systems have emerged as a more cost-effective alternative to palladium for cross-coupling and C-H activation reactions. nih.govresearchgate.net Nickel catalysts have been shown to be effective for the C-H arylation of imidazoles, often requiring specific phosphine ligands and a tertiary alcohol as a solvent to achieve high efficiency. nih.govrsc.orgresearchgate.net

Copper Catalysts: Copper salts are often used in C-H functionalization and have been employed for the arylation of imidazoles. organic-chemistry.org They can also be used to catalyze multicomponent reactions for the synthesis of the imidazole ring itself.

Acid/Base Catalysis: Many imidazole syntheses, such as the Debus-Radziszewski reaction, can be catalyzed by acids (e.g., acetic acid, lactic acid) or bases. ijprajournal.com The catalyst choice can influence reaction rates and yields significantly.

The efficiency of these catalyst systems is often dependent on preventing catalyst deactivation and ensuring the desired catalytic cycle proceeds faster than competing side reactions.

The choice of solvent and the control of temperature are fundamental parameters in optimizing any chemical synthesis.

Solvent Effects: The solvent can influence reaction rates, selectivity, and even the reaction mechanism. In metal-catalyzed reactions, solvent polarity and coordinating ability are critical. For instance, aprotic polar solvents like DMF or DMA are common in palladium-catalyzed couplings, while some nickel-catalyzed C-H activations have shown a unique requirement for tertiary alcohols as solvents. nih.govresearchgate.net For reactions involving ionic intermediates, such as lithiation, aprotic and non-coordinating solvents like THF or diethyl ether are necessary to stabilize the reactive species. researchgate.net

Temperature Control: Temperature management is crucial for controlling the rate of reaction and minimizing the formation of byproducts. Low temperatures (-78 °C) are often required for reactions involving highly reactive organometallic intermediates to prevent decomposition and side reactions. researchgate.net Conversely, many cross-coupling and C-H activation reactions require elevated temperatures (often 80-120 °C) to overcome the activation energy barrier. jst.go.jp Microwave-assisted synthesis has become a popular technique for rapidly heating reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. orientjchem.orgconsensus.app

Chemical Reactivity and Reaction Mechanisms of 2 Cyclopropyl 1h Imidazole 4 Carbaldehyde

Reactivity of the Imidazole (B134444) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of imidazole, the ring is considered electron-rich and thus readily undergoes EAS reactions such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents. The cyclopropyl (B3062369) group at C2 is an activating group, donating electron density to the ring through σ-bond interactions, thereby increasing the ring's nucleophilicity. Conversely, the carbaldehyde group at C4 is a deactivating group, withdrawing electron density via resonance and inductive effects.

The directing effects of these two groups are crucial in determining the outcome of EAS reactions. The activating cyclopropyl group directs incoming electrophiles to the ortho and para positions (C5 and C4, respectively), while the deactivating carbaldehyde group directs to the meta position (C5). In this molecule, both groups favor substitution at the C5 position, making it the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂/FeBr₃ | 5-bromo-2-cyclopropyl-1H-imidazole-4-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ | 2-cyclopropyl-5-nitro-1H-imidazole-4-carbaldehyde |

| Sulfonation | SO₃/H₂SO₄ | 2-cyclopropyl-4-formyl-1H-imidazole-5-sulfonic acid |

Nucleophilic substitution reactions on the imidazole ring itself are generally difficult due to the electron-rich nature of the heterocycle. However, if a good leaving group (such as a halogen) is present on the ring, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is activated by electron-withdrawing groups. For instance, if the C5 position were halogenated, the electron-withdrawing carbaldehyde group would facilitate nucleophilic attack at that position.

More common are nucleophilic substitution reactions occurring at the N1 position of the imidazole ring. After deprotonation of the N-H bond with a suitable base, the resulting imidazolide (B1226674) anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives.

The imidazole ring contains two nitrogen atoms with different electronic environments. The pyridine-like nitrogen (N3) has a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair is basic and readily available for protonation. The pyrrole-like nitrogen (N1), on the other hand, has its lone pair involved in the aromatic sextet, making it significantly less basic. Imidazole can exist in two equivalent tautomeric forms because the proton on N1 can be transferred to N3. nih.gov In the case of this compound, the two tautomers are not equivalent due to the substitution pattern. The equilibrium between these tautomers can be influenced by solvent polarity and pH. nih.gov

The pKaH of imidazole is approximately 7.1, indicating that it can act as a moderately strong base. nih.gov The presence of the electron-donating cyclopropyl group at C2 is expected to slightly increase the basicity of the imidazole ring, while the electron-withdrawing carbaldehyde group at C4 will decrease it.

Reactivity of the Carbaldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. This group is highly reactive and participates in a variety of important chemical transformations.

The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a cornerstone of aldehyde chemistry. youtube.com A wide range of nucleophiles, including Grignard reagents, organolithium compounds, hydrides, and amines, can add to the carbonyl carbon. youtube.com

In the context of this compound, reaction with a Grignard reagent (R-MgX) followed by an acidic workup would yield a secondary alcohol. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the corresponding primary alcohol, 2-cyclopropyl-1H-imidazol-4-yl)methanol. Reaction with primary amines will form imines (Schiff bases), while secondary amines will lead to the formation of enamines. youtube.com

Table 2: Examples of Nucleophilic Addition Reactions with this compound

| Reaction Type | Nucleophile | Reagents | Product Type |

| Grignard Reaction | R⁻ | 1. R-MgX, 2. H₃O⁺ | Secondary alcohol |

| Reduction | H⁻ | NaBH₄ or LiAlH₄ | Primary alcohol |

| Imine Formation | R-NH₂ | R-NH₂, mild acid | Imine |

| Enamine Formation | R₂NH | R₂NH, mild acid | Enamine |

Aldehydes are readily oxidized to carboxylic acids. nih.gov This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Fehling's solution. A more modern and greener approach involves the use of hydrogen peroxide with a suitable catalyst. nih.gov The oxidation of this compound would yield 2-cyclopropyl-1H-imidazole-4-carboxylic acid. This reaction is often high-yielding and is a fundamental transformation in organic synthesis. organic-chemistry.org

Reduction Reactions of the Aldehyde Moiety to Alcohols

The carbaldehyde group at the C-4 position of the imidazole ring is readily susceptible to reduction, yielding the corresponding primary alcohol, (2-cyclopropyl-1H-imidazol-4-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting an electrophilic carbonyl carbon into a nucleophilic hydroxyl group, thereby opening avenues for further functionalization.

A variety of reducing agents can accomplish this conversion, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. sciforum.netnih.gov Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, that readily reduces aldehydes and ketones. sciforum.netmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon, forming a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a proton source, such as water or a mild acid, liberates the primary alcohol. masterorganicchemistry.com

For instance, the reduction of aldehydes can be efficiently achieved with NaBH₄ under various conditions, including solvent-free ball-milling which offers an environmentally friendly alternative. sciforum.net More powerful reducing agents like LiAlH₄ are also highly effective, especially for less reactive carbonyls, and are typically used in aprotic ethereal solvents such as tetrahydrofuran (B95107) (THF). nih.gov A procedure adapted from the synthesis of a related substituted (imidazol-2-yl)methanol involves the dropwise addition of the aldehyde dissolved in dry THF to a cooled solution of LiAlH₄, followed by quenching and extraction to isolate the alcohol product. nih.gov

Table 1: Representative Conditions for Aldehyde Reduction

| Reducing Agent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature, 1-2 hours | (2-cyclopropyl-1H-imidazol-4-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature, 1-3 hours | (2-cyclopropyl-1H-imidazol-4-yl)methanol |

This table presents generalized conditions based on standard organic transformations. Specific substrate reactivity may require optimization.

Condensation Reactions with Amines and Hydrazines

The aldehyde functionality of this compound serves as an electrophilic site for condensation reactions with various nucleophiles, most notably primary amines and hydrazine (B178648) derivatives. These reactions are fundamental for constructing larger, more complex molecules and are characterized by the formation of a new carbon-nitrogen double bond (C=N).

When reacted with primary amines, the aldehyde undergoes nucleophilic addition followed by dehydration to form an imine, commonly known as a Schiff base. niscpr.res.in This reaction is typically catalyzed by acid or base and often involves the removal of water to drive the equilibrium toward the product. Imidazole-derived Schiff bases are of significant interest due to their prevalence in biologically active compounds and as ligands in coordination chemistry. niscpr.res.inresearchgate.net

Similarly, condensation with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. nih.gov The reaction mechanism is analogous to imine formation, involving the initial formation of a hemiaminal-like intermediate which then eliminates a molecule of water. mdpi.com These reactions are crucial for synthesizing various heterocyclic systems and are widely used in both synthetic and analytical chemistry. nih.govmdpi.com

Table 2: Products from Condensation Reactions

| Reactant | Product Class | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Imidazole-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | Imidazole-CH=N-NH₂ |

| Substituted Hydrazine (H₂N-NHR) | Substituted Hydrazone | Imidazole-CH=N-NHR |

Influence of the Cyclopropyl Substituent on the Reactivity of the Imidazole Ring and Carbaldehyde Group

The cyclopropyl group at the C-2 position is not merely a sterically bulky substituent; it exerts a significant electronic influence on the entire molecule. Due to the unique bonding within the three-membered ring, described by the Walsh orbital model, the cyclopropyl group can act as a potent σ-electron donor and participate in conjugation, behaving in a manner similar to a vinyl group or a phenyl ring. bluffton.edustackexchange.com

Conversely, the electron-donating nature of the 2-cyclopropyl-imidazolyl moiety affects the reactivity of the carbaldehyde group at the C-4 position. By pushing electron density into the ring, the substituent deactivates the aldehyde group toward nucleophilic attack compared to an unsubstituted imidazole-4-carbaldehyde. The carbonyl carbon becomes less electrophilic, which may slow the rates of reactions such as reduction and condensation. This electronic interplay between the cyclopropyl donor and the aldehyde acceptor, mediated by the imidazole ring, is a key feature of the molecule's reactivity. nih.govnih.gov

Mechanistic Insights into Key Transformations and Reaction Pathways

Understanding the mechanisms of the key reactions of this compound provides a predictive framework for its chemical behavior.

Mechanism of Aldehyde Reduction: The reduction of the aldehyde with a borohydride source like NaBH₄ begins with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. masterorganicchemistry.com This step forms a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by the solvent or an acidic workup to yield the final primary alcohol product.

Mechanism of Condensation Reactions: The formation of imines and hydrazones follows a two-stage nucleophilic addition-elimination pathway. mdpi.com

Nucleophilic Addition: The nitrogen atom of the amine or hydrazine acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).

Dehydration: Under the reaction conditions (often with acid catalysis), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final imine or hydrazone product.

Mechanistic Basis of Electronic Effects: The electronic influence of the cyclopropyl group is rationalized by its unique electronic structure. The C-C bonds within the strained ring have significant p-character, existing in what are known as Walsh orbitals. bluffton.edubluffton.edu These high-energy orbitals can overlap effectively with the π-system of the attached imidazole ring, allowing the cyclopropyl group to donate electron density through conjugation, a mechanism that is distinct from the inductive effects of simple alkyl groups. stackexchange.com This delocalization of electrons from the cyclopropane (B1198618) ring into the imidazole system is responsible for the observed modulation of reactivity at the distal carbaldehyde group.

Derivatization and Analogue Synthesis of 2 Cyclopropyl 1h Imidazole 4 Carbaldehyde

Design Principles for Novel Imidazole (B134444) Derivatives

The imidazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov The design of novel derivatives of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde is guided by several key principles aimed at modulating physicochemical and pharmacological properties. The core scaffold itself combines the aromatic, amphoteric nature of imidazole with the unique characteristics of its substituents. nih.gov

The cyclopropyl (B3062369) group at the C2 position is a critical design element. It often serves as a bioisosteric replacement for other small alkyl groups like isopropyl or even larger groups like phenyl. iris-biotech.de Its inclusion can introduce conformational rigidity, which helps in positioning other pharmacophoric elements for optimal interaction with biological targets. iris-biotech.de This rigidity can lead to an entropically more favorable binding to receptors. Furthermore, the cyclopropyl moiety can enhance metabolic stability, for instance, by replacing an N-ethyl group that is susceptible to CYP450-mediated oxidation. iris-biotech.de It also influences properties like lipophilicity and pKa, allowing for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

The carbaldehyde at the C4 position is a versatile synthetic handle. It allows for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures, including fused heterocyclic systems. dergipark.org.trchemicalbook.com The strategic modification of this position is a primary route to exploring structure-activity relationships (SAR).

Functionalization of the Imidazole Nitrogen Atom (N1)

The N1 atom of the this compound ring is a key site for derivatization. As a secondary amine within the heterocyclic ring, it is readily functionalized through various reactions, most commonly N-alkylation or N-arylation. This modification is crucial as it can significantly alter the compound's steric and electronic properties, as well as its hydrogen bonding capacity. dergipark.org.tr

Alkylation is typically achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a base. dergipark.org.trresearchgate.net While the imidazole ring contains two nitrogen atoms, the tautomeric nature means that substitution generally occurs at the N1 position in 1H-imidazoles. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, from simple methyl groups to more complex side chains, thereby influencing the molecule's solubility, lipophilicity, and interaction with biological targets.

Table 1: Representative Functionalization Reactions at the N1 Position

| Reagent | Reaction Type | Resulting N1-Substituent |

| Methyl Iodide | N-Alkylation | Methyl |

| Benzyl Chloride | N-Alkylation | Benzyl |

| Propargyl Bromide | N-Alkylation | Propargyl |

| 2-Bromopyridine | N-Arylation | Pyridin-2-yl |

Modifications and Elaboration at the Carbaldehyde Position (C4)

The carbaldehyde group at the C4 position is a highly reactive and synthetically useful functional group, offering numerous avenues for molecular elaboration. Standard aldehyde chemistry can be applied to generate a host of derivatives. chemicalbook.com

Common modifications include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used as a handle for forming amides, esters, or other acid derivatives.

Reduction: Reduction of the aldehyde, typically with a mild reducing agent like sodium borohydride (B1222165), yields the corresponding primary alcohol. This alcohol can be further functionalized.

Condensation Reactions: The carbonyl group readily undergoes condensation with various nucleophiles. Reaction with primary amines forms imines (Schiff bases), while reaction with hydroxylamine (B1172632) or hydrazines yields oximes and hydrazones, respectively.

Heterocycle Formation: A powerful strategy involves using the carbaldehyde as a building block for constructing fused or linked heterocyclic systems. For example, a two-step reaction involving condensation with 2-aminophenols, 2-aminothiophenols, or 1,2-diaminobenzenes can lead to the formation of imidazole-benzoxazole, imidazole-benzothiazole, and imidazole-benzimidazole hybrids, respectively. dergipark.org.trresearchgate.net The aldehyde is also a key component in multicomponent reactions for synthesizing highly substituted imidazoles and other complex heterocycles. nih.govsciepub.com

Table 2: Potential Modifications at the C4-Carbaldehyde Position

| Reaction Type | Reagent(s) | Product Functional Group/Class |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Heterocycle Synthesis | o-Phenylenediamine (B120857) | Benzimidazole derivative |

Cyclopropyl Ring Modifications and Their Impact on Molecular Structure

The primary impact of the cyclopropyl ring includes:

Conformational Constraint: The three-membered ring is rigid and locks the C2 substituent in a defined spatial orientation. This can be advantageous for receptor binding by reducing the entropic penalty upon binding. iris-biotech.de

Metabolic Stability: The cyclopropyl group is generally robust to metabolic degradation, particularly when replacing metabolically labile groups like ethyl or isopropyl moieties. iris-biotech.de

Modulation of Physicochemical Properties: It can alter lipophilicity and basicity (pKa) compared to other alkyl or aryl groups, which is a key tool for optimizing a molecule's ADME properties. iris-biotech.de

In some contexts, the strained ring can undergo specific reactions. Oxidative radical ring-opening/cyclization reactions are known for cyclopropane (B1198618) derivatives, which could be used to transform the cyclopropylimidazole into more complex fused ring systems, although this represents a significant alteration of the original scaffold. nih.gov

Synthesis of Imidazole-Based Heterocyclic Hybrids and Conjugates

Building upon the functionalization strategies for the N1 and C4 positions, this compound is an excellent starting material for creating complex heterocyclic hybrids and molecular conjugates.

Heterocyclic Hybrids: These are molecules where the initial imidazole scaffold is fused or linked to another heterocyclic ring system. A prominent method involves the elaboration of the C4-carbaldehyde. As mentioned, condensation with bifunctional reagents like o-phenylenediamine or 2-aminophenol (B121084) provides a direct route to imidazole-benzimidazole or imidazole-benzoxazole hybrids. dergipark.org.tr Multicomponent reactions, where the imidazole carbaldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonia (B1221849) source are combined, can generate highly substituted imidazole derivatives, effectively creating complex hybrid structures in a single pot. nih.govresearchgate.net

Molecular Conjugates: Conjugates can be synthesized by using a derivative as a linker. For example, oxidizing the C4-carbaldehyde to a carboxylic acid provides a connection point for forming an amide bond with an amine-containing molecule (e.g., an amino acid, a peptide, or another drug molecule). This links the cyclopropyl-imidazole moiety to another chemical entity, creating a conjugate with potentially combined or novel properties.

Exploration of Structure-Reactivity Relationships in Derived Compounds

The synthesis of various analogues of this compound is fundamental to exploring structure-reactivity relationships (SRR) and structure-activity relationships (SAR). nih.gov Each modification systematically alters the molecule's properties, providing insight into its chemical behavior and biological activity.

N1-Substitution: Adding substituents to the N1 position directly impacts the steric environment around the imidazole core and modifies the electronic density of the ring system. An electron-donating alkyl group will increase the ring's nucleophilicity, while an electron-withdrawing group will decrease it. This also eliminates the N-H proton, removing a hydrogen bond donor site which can be critical for receptor interactions.

C4-Position Elaboration: Converting the aldehyde to other functional groups (alcohol, acid, imine, etc.) drastically changes the molecule's reactivity, polarity, and potential interaction points. For instance, converting the aldehyde to an oxime introduces a new hydrogen bond donor/acceptor site and alters the geometry at the C4 position.

Computational and Theoretical Investigations of 2 Cyclopropyl 1h Imidazole 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular systems. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For imidazole (B134444) derivatives, the HOMO-LUMO gap is a significant indicator of bioactivity and charge transfer potential within the molecule. malayajournal.orgresearchgate.net

In 2-Cyclopropyl-1H-imidazole-4-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the cyclopropyl (B3062369) group, while the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group and the imidazole ring. This distribution facilitates intramolecular charge transfer, a key feature for many organic functional materials. Theoretical calculations for similar imidazole derivatives have reported energy gaps in the range of 4-5 eV, indicating significant chemical stability. malayajournal.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies Illustrative values based on DFT calculations for analogous imidazole structures.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.3 to -6.5 | Highest Occupied Molecular Orbital; electron-donating capacity. |

| LUMO | -1.2 to -2.0 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |

| Energy Gap (ΔE) | 4.0 to 4.5 | Indicates high kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic interactions. nih.govnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Red Regions : Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. nih.govresearchgate.net

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. nih.govresearchgate.net

Green Regions : Correspond to areas of neutral or near-zero potential.

For this compound, the MEP map would predictably show the most negative potential (red/yellow) localized around the oxygen atom of the carbaldehyde group and the nitrogen atom (N3) of the imidazole ring, identifying them as primary sites for electrophilic interactions. The most positive potential (blue) would be concentrated around the hydrogen atom of the imidazole N-H group and the hydrogen of the aldehyde group, highlighting these as sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. nih.gov

Analysis of atomic charges and bond orders provides a quantitative measure of the electron distribution and bonding characteristics within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom.

In this compound, the oxygen atom of the carbaldehyde group is expected to carry the most significant negative charge due to its high electronegativity. The nitrogen atoms of the imidazole ring will also exhibit negative charges. The carbon atom of the carbonyl group will have a substantial positive charge, making it a primary electrophilic center. The hydrogen atoms, particularly the one attached to the imidazole nitrogen, will carry positive charges. This charge distribution confirms the reactive sites predicted by MEP analysis and highlights the polar nature of the molecule. Bond order analysis can further reveal the degree of π-electron delocalization within the imidazole ring, which contributes to its aromatic stability. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges Representative values calculated for key atoms in the molecular structure.

| Atom | Element | Expected Partial Charge (a.u.) |

|---|---|---|

| O1 | Oxygen (Carbaldehyde) | -0.55 |

| N1 | Nitrogen (Imidazole, NH) | -0.30 |

| N3 | Nitrogen (Imidazole) | -0.45 |

| C2 | Carbon (Imidazole, attached to Cyclopropyl) | +0.25 |

| C4 | Carbon (Imidazole, attached to Carbaldehyde) | +0.15 |

| C5 | Carbon (Carbaldehyde) | +0.40 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopropyl and carbaldehyde substituents necessitates an analysis of the molecule's conformational landscape and dynamic behavior.

Conformational analysis is performed by systematically rotating specific dihedral angles and calculating the corresponding energy to map the potential energy surface. nih.gov This process identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them, revealing the energy barriers to rotation. rsc.org

For the carbaldehyde group, rotation around the C4-C(aldehyde) single bond is critical. Studies on analogous molecules like cyclopropyl methyl ketone have shown that planar conformations, where the carbonyl group is either s-cis or s-trans relative to the adjacent ring, are typically the most stable due to maximized π-conjugation. uwlax.edu The s-cis conformation is often found to be the global minimum. uwlax.edu The rotational barrier between these conformers provides information on the rigidity of the substituent.

Similarly, the rotation of the cyclopropyl group around the C2-C(cyclopropyl) bond can be analyzed. The barrier to rotation for methyl groups on an imidazole ring has been determined experimentally and computationally, with values ranging from approximately 120 to 390 cm⁻¹ (1.4 to 4.7 kJ/mol), depending on the substitution position. nih.gov A similar low barrier is expected for the cyclopropyl group, suggesting relatively free rotation at room temperature.

Table 3: Estimated Rotational Energy Barriers Based on computational studies of analogous molecular fragments.

| Rotation | Dihedral Angle | Estimated Barrier (kJ/mol) | Most Stable Conformation |

|---|---|---|---|

| Carbaldehyde Group | N3-C4-C(O)-H | 15 - 25 | Planar (s-cis or s-trans) |

While quantum chemical calculations often focus on static, optimized structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations can be employed to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities over time.

These simulations can reveal important dynamic phenomena, such as:

Conformational Interconversion : Observing the transitions between different stable conformations of the cyclopropyl and carbaldehyde groups over time, especially in different solvent environments.

Vibrational Motions : Analyzing the characteristic vibrations of the imidazole ring, the carbonyl stretch of the aldehyde, and the puckering modes of the cyclopropyl ring.

Hydrogen Bonding Dynamics : In the presence of a solvent like water or in dimeric forms, MD can track the formation and breaking of hydrogen bonds involving the imidazole N-H group and the carbaldehyde oxygen, which is crucial for understanding its solubility and crystal packing.

By providing a bridge between static structures and real-world dynamic behavior, MD simulations offer a more complete understanding of the molecule's properties and function.

Reaction Mechanism Studies through Computational Modeling and Transition State Analysis

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This process involves locating and characterizing the geometries of reactants, products, and, most critically, the transition states that connect them.

Transition state analysis is fundamental to understanding reaction kinetics. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be predicted, which is crucial for understanding the reaction rate. For instance, in reactions involving the aldehyde group of this compound, such as condensations or additions, computational models can predict the feasibility of different mechanistic pathways.

For example, in the synthesis of more complex imidazole derivatives, computational studies can model the step-by-step process, such as a tandem sp3 C-H amination reaction or oxidative cyclization. beilstein-journals.org These models can reveal the role of catalysts, such as copper or rhodium, in lowering the activation energy by stabilizing the transition state. beilstein-journals.org The calculations can also clarify the regioselectivity and stereoselectivity of reactions by comparing the activation barriers of different possible pathways.

The following table illustrates the type of data that can be obtained from a computational study of a hypothetical reaction involving this compound.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Addition | 0.0 | +15.2 | -5.8 | 15.2 |

| Catalyst Binding | -2.1 | +10.5 | -8.3 | 12.6 |

| Rate-Determining Step | 0.0 | +20.1 | -12.4 | 20.1 |

Note: The data in this table is hypothetical and serves to illustrate the output of computational reaction mechanism studies.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules like this compound, which aids in their structural characterization and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. mdpi.com The accuracy of these predictions depends heavily on the chosen functional and basis set. For example, studies on similar heterocyclic compounds have shown that functionals like B3LYP with basis sets such as 6-311+G(2d,p) can provide chemical shift values that correlate well with experimental spectra after appropriate scaling. mdpi.com Computational analysis can also help in assigning complex spectra and understanding the effects of different substituents on the electronic environment of the nuclei. mdpi.com Recent advancements in machine learning, trained on large datasets of experimental spectra, have also emerged as highly accurate methods for predicting ¹H NMR shifts. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)), yield a set of harmonic vibrational frequencies. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov These theoretical spectra help in assigning specific vibrational modes, such as the C=O stretch of the aldehyde, the C-H stretches of the cyclopropyl group, and the various vibrations of the imidazole ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions within the molecule. The choice of functional, like CAM-B3LYP, is crucial for obtaining accurate results, especially for charge-transfer excitations. researchgate.net These predictions are valuable for interpreting the electronic structure and chromophoric properties of the compound.

The table below presents illustrative predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | 9.75 | Aldehyde H |

| 7.80 | Imidazole H (C5) | |

| 2.50 | Cyclopropyl CH | |

| ¹³C NMR (δ, ppm) | 185.0 | Aldehyde C=O |

| 150.0 | Imidazole C2 | |

| 140.0 | Imidazole C4 | |

| IR (ν, cm⁻¹) | 1685 | C=O stretch |

| 3010 | C-H stretch (cyclopropyl) | |

| UV-Vis (λmax, nm) | 280 | π→π* transition |

Note: The data in this table is hypothetical, based on typical values for similar structures, and illustrates the output of computational spectroscopic predictions.

Prediction of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry offers profound insights into the relationship between the molecular structure of this compound and its chemical reactivity. This is primarily achieved through the analysis of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich imidazole ring, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group, indicating that this site is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring and the oxygen of the aldehyde, marking them as sites for electrophilic attack or hydrogen bonding. Conversely, a positive potential would be expected around the aldehyde carbon and the N-H proton.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify reactivity. These include:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A comprehensive computational strategy combining these analyses can effectively predict the structure-activity relationship for a series of related compounds, guiding the design of new molecules with desired properties. researchgate.net

The table below summarizes the kind of reactivity descriptors that can be calculated.

| Descriptor | Definition | Predicted Value (eV) | Implication for Reactivity |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.0 | Kinetic stability, low reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 | High stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.6 | Moderate electrophile |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Chemical Science and Technology

Role as a Versatile Chemical Building Block

The structure of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde makes it a useful intermediate in synthetic chemistry. The aldehyde group serves as a handle for a wide array of chemical transformations, while the imidazole (B134444) core is a common scaffold in biologically active molecules and functional materials.

Precursor in General Organic Synthesis

As a precursor, this compound offers multiple reaction sites. The aldehyde group can undergo nucleophilic addition, condensation, oxidation, and reduction reactions. For instance, it can be converted into an alcohol, a carboxylic acid, or an imine, providing pathways to a diverse range of derivatives. The imidazole ring itself contains nitrogen atoms that can be alkylated or participate in coordination chemistry. The N-H proton is acidic and can be removed by a base, allowing for substitution at the nitrogen position.

The presence of the cyclopropyl (B3062369) group at the 2-position of the imidazole ring is significant. This strained three-membered ring can influence the electronic properties of the imidazole system and provides a specific steric profile that can be exploited in designing molecules with precise shapes and biological activities.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Reductive Amination | Amine, NaBH₃CN | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Condensation | Active Methylene (B1212753) Cmpd. | α,β-Unsaturated System |

Intermediate for Complex Heterocyclic Compounds

The aldehyde functionality is a key feature for constructing more complex heterocyclic systems. Through multicomponent reactions or sequential condensation and cyclization reactions, the imidazole scaffold can be fused or linked to other ring systems. For example, condensation with compounds containing active methylene groups followed by intramolecular reactions can lead to the formation of fused bicyclic or polycyclic aromatic systems containing the imidazole core. These complex structures are often investigated in medicinal chemistry for their potential as therapeutic agents. The imidazole ring is a known component of many natural products and pharmaceuticals, and derivatives are constantly being explored for new biological activities.

Applications in Materials Science

The nitrogen atoms in the imidazole ring and the oxygen atom of the carbaldehyde group can act as donor atoms for metal ions, making this compound a candidate for applications in materials science, particularly in coordination chemistry and the development of functional polymers.

Ligands for Coordination Chemistry

Imidazole and its derivatives are well-known ligands in coordination chemistry, capable of binding to a wide variety of metal ions to form stable complexes. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. This compound can function as a monodentate ligand through one of its nitrogen atoms or potentially as a bidentate ligand, coordinating through a nitrogen atom and the aldehyde oxygen, although the latter is less common without modification. The resulting metal complexes have potential applications in catalysis, magnetism, and as luminescent materials.

Components in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of imidazole-based molecules to coordinate with metal centers makes them excellent candidates for use as ligands in MOF synthesis. While specific MOFs incorporating this compound are not prominently reported, its structural features are suitable for such applications. To be used effectively in MOFs, the molecule would typically be modified to include additional coordinating groups, such as carboxylates, to increase its connectivity and form robust, porous frameworks. For example, oxidation of the carbaldehyde to a carboxylic acid would yield 2-cyclopropyl-1H-imidazole-4-carboxylic acid, a more traditional ligand for MOF construction. MOFs built from such ligands could find use in gas storage, separation, and catalysis.

Functionalized Polymers

Imidazole-containing polymers are of interest for a variety of applications, including as proton conductors, catalysts, and bioactive materials. This compound can be incorporated into polymers through several strategies. The aldehyde group can be used to graft the molecule onto a pre-existing polymer backbone via reactions like imine formation. Alternatively, the molecule could be first modified, for example, by converting the aldehyde into a polymerizable group like an acrylate or vinyl group, and then copolymerized with other monomers to create a functional polymer. The imidazole units within the polymer chain can provide sites for metal coordination, hydrogen bonding, or acid-base chemistry, leading to materials with tailored properties.

Dyes and Optical Materials, including Donor-π-Acceptor (D-π-A) Type Dyes